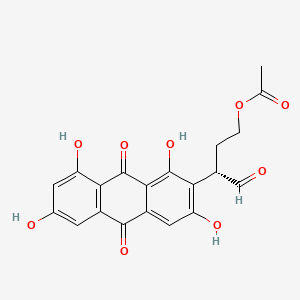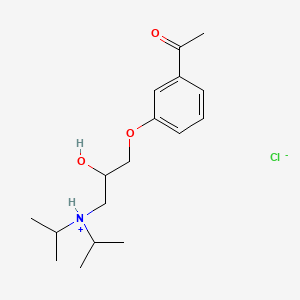
3'-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride is a chemical compound with the molecular formula C17H28ClNO3 It is a derivative of acetophenone and is characterized by the presence of a diisopropylamino group, a hydroxy group, and a propoxy group attached to the acetophenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride typically involves the reaction of 3-acetylphenol with 3-chloropropanol in the presence of a base to form the intermediate 3-(3-acetylphenoxy)propanol. This intermediate is then reacted with diisopropylamine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3’-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetophenone core can be reduced to form an alcohol.
Substitution: The diisopropylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Wissenschaftliche Forschungsanwendungen
3’-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3’-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diisopropylamino group can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the hydroxy and propoxy groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’,4’-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride: Similar structure but with additional hydroxy groups.
3-(3-Acetylphenoxy)-2-hydroxy-N,N-diisopropyl-1-propanaminium chloride: Similar structure with variations in the propoxy group.
Uniqueness
3’-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diisopropylamino group enhances its potential as an enzyme inhibitor, while the hydroxy and propoxy groups provide additional sites for chemical modification and interaction with target molecules .
Eigenschaften
CAS-Nummer |
63990-70-5 |
|---|---|
Molekularformel |
C17H28ClNO3 |
Molekulargewicht |
329.9 g/mol |
IUPAC-Name |
[3-(3-acetylphenoxy)-2-hydroxypropyl]-di(propan-2-yl)azanium;chloride |
InChI |
InChI=1S/C17H27NO3.ClH/c1-12(2)18(13(3)4)10-16(20)11-21-17-8-6-7-15(9-17)14(5)19;/h6-9,12-13,16,20H,10-11H2,1-5H3;1H |
InChI-Schlüssel |
XQRALZKQYRLRST-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[NH+](CC(COC1=CC=CC(=C1)C(=O)C)O)C(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


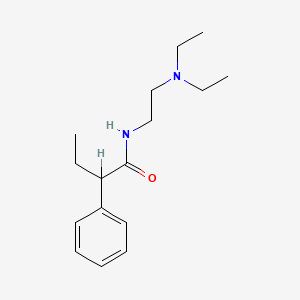
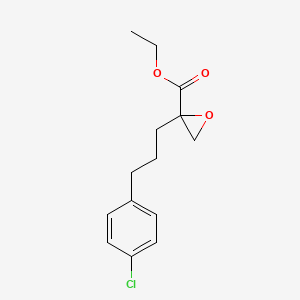
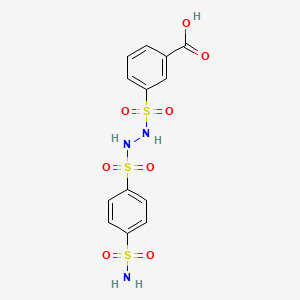
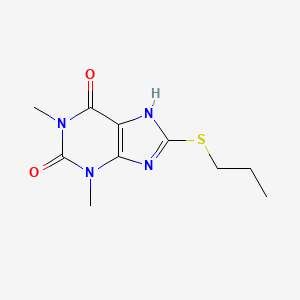
![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B13763756.png)
![acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)](/img/structure/B13763774.png)

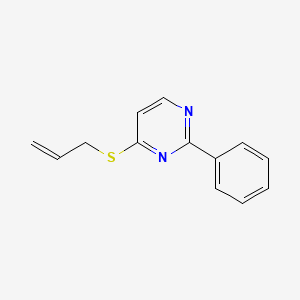
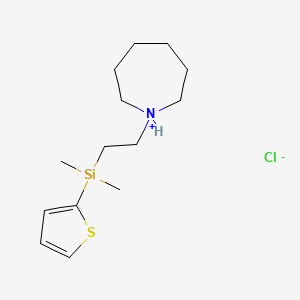
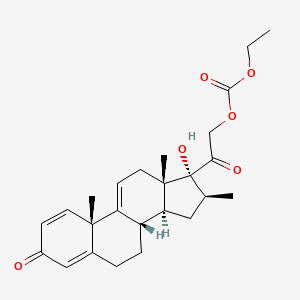
![[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea](/img/structure/B13763800.png)
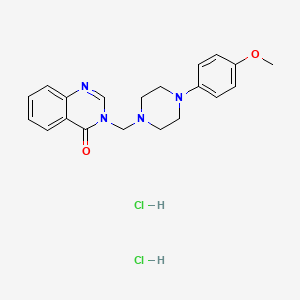
![Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-](/img/structure/B13763803.png)
